Ethyl 4-(2-((4-(benzylamino)quinazolin-2-yl)thio)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-((4-(benzylamino)quinazolin-2-yl)thio)acetamido)benzoate is a chemical compound that belongs to the class of quinazolinones . Quinazolinones are significant heterocyclic compounds due to their potential pharmaceutical and biological activities .
Synthesis Analysis
The synthesis of quinazolinones, including this compound, often involves amination and annulation of amidines and benzamides . A novel and highly efficient copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones has been proposed . This synthetic route can be useful for the construction of quinazolin-4(1H)-one frameworks .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex, given its quinazolinone core and various functional groups . The compound contains a quinazolin-2-yl group, a thio group, an acetamido group, and a benzoate group .Chemical Reactions Analysis
Quinazolinones, including this compound, can undergo various chemical reactions . For instance, they can undergo amination and annulation of amidines and benzamides . They can also react with metal ions, undergo Mannich reaction, cycloaddition reaction, and other reactions .Scientific Research Applications
Synthesis and Characterization Ethyl 4-(2-((4-(benzylamino)quinazolin-2-yl)thio)acetamido)benzoate and its derivatives are synthesized through various chemical reactions, involving precursors such as quinazolinylbenzoic acid and ethyl benzoate. These compounds are characterized using spectroscopic techniques like NMR, IR, and mass spectroscopy, providing insights into their structural attributes. Notably, these quinazoline derivatives demonstrate significant antibacterial and antifungal activities, suggesting potential applications in antimicrobial research (El-Shenawy, 2017).
Domino Synthesis and Chemical Properties The domino synthesis approach for quinazoline derivatives, including this compound, highlights a methodology for generating compounds with potential biological activity. This synthesis method features short reaction times and high yields, resulting in a variety of quinazoline thiourea derivatives (Fathalla & Pazdera, 2018).
Biological Activities Research on quinazoline derivatives has uncovered their promising analgesic, anti-inflammatory, and anticonvulsant properties. Specific compounds have been identified to exhibit significant analgesic effects, showcasing their potential in developing new therapeutic agents (Manoury et al., 1979). Additionally, studies focusing on the anticonvulsant activity of these derivatives through the maximal electroshock method have further emphasized their pharmaceutical relevance (Kabra et al., 2011).
Antimicrobial Potential Further exploration into the synthesis and evaluation of new Ethyl-2-amino benzothiazole -6-carboxylate derivatives reveals the antimicrobial potential of these compounds. The study demonstrates the process of synthesizing various derivatives and their subsequent screening against different bacterial strains, thereby contributing to the search for novel antimicrobial agents (Jebur et al., 2018).
Future Directions
The future directions for research on Ethyl 4-(2-((4-(benzylamino)quinazolin-2-yl)thio)acetamido)benzoate and related compounds could include further exploration of their synthesis, chemical reactions, and biological activities . Given the wide range of biological activities exhibited by quinazolinones, there is potential for the discovery of novel therapeutics .
Mechanism of Action
Target of Action
The primary target of Ethyl 4-(2-((4-(benzylamino)quinazolin-2-yl)thio)acetamido)benzoate is the biofilm formation in Pseudomonas aeruginosa , a bacterium known for its resistance to antibiotics . The compound interacts with the quorum sensing system of the bacterium, which regulates biofilm formation .
Mode of Action
The compound inhibits biofilm formation at sub-minimum inhibitory concentrations (sub-MICs), with IC 50 values reported as 3.55 and 6.86 µM . It also decreases cell surface hydrophobicity, compromising bacterial cells adhesion . Furthermore, it curtails the production of exopolysaccharide, a major component of the matrix binding biofilm components together .
Biochemical Pathways
The compound affects the quorum sensing system of Pseudomonas aeruginosa . This system is a type of bacterial communication that regulates various physiological activities, including biofilm formation . By inhibiting this system, the compound disrupts the formation of biofilms, which are protective structures that enhance bacterial resistance to antibiotics .
Pharmacokinetics
The compound’s ability to inhibit biofilm formation at sub-mics suggests it may have good bioavailability .
Result of Action
The compound’s action results in the inhibition of biofilm formation in Pseudomonas aeruginosa . It also impedes the bacterium’s twitching motility, a trait that augments the pathogenicity and invasion potential of the cells . These effects indicate the compound’s potential as an anti-biofilm and quorum quenching agent .
Action Environment
Properties
IUPAC Name |
ethyl 4-[[2-[4-(benzylamino)quinazolin-2-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3S/c1-2-33-25(32)19-12-14-20(15-13-19)28-23(31)17-34-26-29-22-11-7-6-10-21(22)24(30-26)27-16-18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3,(H,28,31)(H,27,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDZVZADPDMSAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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